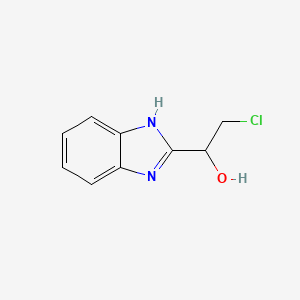

1-(1H-Benzimidazol-2-yl)-2-chloroethanol

Description

Overview of the Benzimidazole (B57391) Pharmacophore in Medicinal Chemistry

The benzimidazole nucleus is a bicyclic aromatic heterocycle that has been a focal point of drug discovery for decades. arabjchem.orgctppc.org Its structural similarity to naturally occurring purines allows it to interact with various enzymes and protein receptors within the body, often acting as an antagonist or inhibitor. arabjchem.orgnih.gov This versatile pharmacophore is associated with an exceptionally broad array of biological activities. nih.govijpsjournal.com

Researchers have successfully developed benzimidazole-based drugs for diverse therapeutic applications, a testament to the scaffold's significance. impactfactor.org These applications span a wide range of medical needs, from treating common infections to managing chronic diseases and life-threatening conditions. nih.govnih.gov The stability and high bioavailability of many benzimidazole derivatives further enhance their appeal in drug design. researchgate.net The inherent capacity for structural modification, particularly at the 1, 2, and 5-positions of the ring system, allows for the fine-tuning of pharmacological profiles, enabling the creation of targeted and effective therapeutic agents. impactfactor.org

| Pharmacological Activity | Description | Example Drug(s) |

|---|---|---|

| Anthelmintic | Used to treat infections by parasitic worms. ctppc.org | Albendazole, Mebendazole, Thiabendazole ctppc.orgnih.gov |

| Antiulcer | Used to reduce gastric acid, often as proton pump inhibitors. ctppc.orglongdom.org | Omeprazole (B731), Lansoprazole (B1674482), Pantoprazole ctppc.orgnih.gov |

| Antihistamine | Used to treat allergic reactions by blocking histamine (B1213489) H₁ receptors. ctppc.org | Bilastine ctppc.org |

| Anticancer | Used in chemotherapy to inhibit the growth of cancer cells. ctppc.orgimpactfactor.org | Niraparib ctppc.org |

| Antiviral | Used to treat viral infections. arabjchem.org | Enviroxine impactfactor.org |

| Antimicrobial | Effective against various bacterial and fungal strains. ijpsjournal.comimpactfactor.org | Ridinilazole impactfactor.org |

Structural Significance of the 2-Substituted Benzimidazole Core

While substitutions at various positions on the benzimidazole ring can influence its biological activity, the 2-position holds particular importance in medicinal chemistry. researchgate.netlongdom.org The synthesis of many biologically active benzimidazoles involves the cyclocondensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, which directly installs a substituent at the C2 position. This position is a key site for molecular modification, and the nature of the substituent at this position can dramatically alter the compound's therapeutic properties. longdom.org

The introduction of different functional groups at the 2-position has led to the discovery of potent drugs across various classes. researchgate.netlongdom.org For instance, the development of successful gastric acid inhibitors like omeprazole and lansoprazole hinges on the specific sulfinylmethylpyridine moiety attached at the 2-position. ctppc.orglongdom.org Similarly, a wide range of other activities, including anti-inflammatory, antimicrobial, and anticancer effects, have been achieved by varying the group at this site. researchgate.netresearchgate.net The strategic placement of substituents at the 2-position allows for the optimization of a molecule's size, shape, and electronic properties to achieve desired interactions with specific biological targets. longdom.org

Contextualization of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol as a Research Target

The compound this compound is primarily understood as a chemical intermediate and a target for research purposes. Its structure is composed of the 1H-benzimidazole nucleus linked at the 2-position to a 2-chloroethanol (B45725) group. nih.gov The significance of this compound lies not in its own direct, extensively documented biological activity, but in its potential as a versatile building block for the synthesis of more elaborate benzimidazole derivatives.

The chloroethanol moiety is of particular interest due to its inherent reactivity. The hydroxyl (-OH) group can be oxidized to form a ketone or aldehyde, while the chloro (-Cl) group is a good leaving group, susceptible to substitution by various nucleophiles like amines, thiols, or alkoxides. wikipedia.org This bifunctionality allows for a wide range of chemical transformations, enabling chemists to introduce diverse structural motifs onto the benzimidazole scaffold. By using this compound as a starting material, researchers can systematically create libraries of novel 2-substituted benzimidazoles for biological screening, exploring how different modifications impact pharmacological activity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂O | nih.gov |

| Molecular Weight | 196.63 g/mol | nih.gov |

| IUPAC Name | This compound | |

| Synonyms | 1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-CHLORO-1-ETHANOL; AKOS BB-8704; 1H-Benzimidazole-2-methanol, alpha-(chloromethyl)- | |

| Appearance | White to off-white solid (typical for related compounds) | smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4,8,13H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPNJBGVSHUMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343511 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400073-85-0 | |

| Record name | α-(Chloromethyl)-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and the Rational Design of 1 1h Benzimidazol 2 Yl 2 Chloroethanol Analogs

Chemical Modification at the Benzimidazole (B57391) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the benzimidazole ring is a common site for chemical modification to expand the chemical space and modulate the pharmacological profile of the resulting analogs. The presence of the N-H group allows for various substitution reactions.

One common strategy is N-alkylation. For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives can be prepared by reacting the parent 6-substituted benzimidazole with various substituted halides in the presence of a base like potassium carbonate. rsc.org This reaction can be performed using conventional heating or microwave irradiation to improve yields and reaction times. rsc.org A similar approach involves the reaction of a benzimidazole derivative with a haloalkane, such as 4-(2-chloroethyl)morpholine, in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the N-alkylated product. nih.gov

Another approach involves introducing more complex side chains to enhance biological activity. Researchers have synthesized benzimidazole-chalcone hybrids bearing a hydrocarbon spacer and a nitrogen-containing ring (like morpholine (B109124) or piperidine) at the N-1 position. nih.gov These modifications have been shown to enhance the cytotoxic effects on certain cancer cell lines. nih.gov Furthermore, N-arylacetamides have been attached to the N-1 position of 2-amino-5(6)-nitro-1H-benzimidazoles to create analogs with potential antiprotozoal activity. researchgate.net These derivatization strategies highlight the versatility of the N-1 position for introducing a wide range of functional groups to fine-tune the molecule's properties. rsc.orgresearchgate.net

Table 1: Examples of N-1 Derivatization Strategies for Benzimidazole Scaffolds

| Starting Material | Reagent(s) | Resulting N-1 Modification | Reference |

|---|---|---|---|

| 6-Substituted 1H-benzimidazole | Substituted halides, K2CO3 | N-Alkylation/Arylation | rsc.org |

| 5,6-dimethylbenzimidazole | KOH, 4-(2-chloroethyl)morpholine | N-alkylation with morpholine side chain | nih.gov |

| 2-Substituted-1H-benzimidazole | Propargyl bromide, K2CO3, Acetonitrile | N-propargylation for click chemistry | nih.gov |

| 5(6)-nitro-1H-benzimidazol-2-amine | 2-chloro-N-arylacetamides, K2CO3 | N-arylacetamide side chain | researchgate.net |

| Benzimidazole-chalcone | Alkyl chain with cyclic moieties | N-substitution with hydrocarbon spacer and N-containing ring | nih.gov |

Structural Diversification at the 2-Position of the Benzimidazole Ring

The 2-position of the benzimidazole ring is a critical site for structural diversification, moving away from the original chloroethanol moiety to explore a wide array of other substituents. The synthesis of these analogs typically starts with o-phenylenediamine (B120857) or its derivatives, which undergo condensation with various carboxylic acids or aldehydes. orientjchem.org

For example, reacting o-phenylenediamine with different amino acids in the presence of hydrochloric acid provides a straightforward method to introduce diverse aminoalkyl groups at the 2-position. orientjchem.org Similarly, condensation with hydroxybenzaldehydes can yield 2-(hydroxyphenyl)-1H-benzimidazole intermediates, which can be further modified. nih.gov

More complex heterocyclic systems can also be attached at the 2-position. Benzimidazole-chalcones, synthesized via a Claisen-Schmidt condensation of 2-acetylbenzimidazole (B97921) with various aldehydes, can be cyclized with reagents like isoniazid (B1672263) to produce benzimidazoles bearing a pyrazole (B372694) moiety at the C-2 position. mdpi.com This hybridization of different heterocyclic rings is a common strategy to create novel compounds with a broader spectrum of biological activity. nih.gov The synthesis of a series of 2,4-dichlorophenyl-1H-benzo[d]imidazole derivatives bearing oxadiazole, triazole, or amide moieties further illustrates the extensive diversification possible at this position. nih.govnih.gov

Table 2: Synthetic Routes for Diversification at the C-2 Position of Benzimidazole

| Precursors | Key Reaction Type | C-2 Substituent | Reference |

|---|---|---|---|

| o-Phenylenediamine, Amino acids | Condensation | Aminoalkyl groups | orientjchem.org |

| o-Phenylenediamine, Hydroxybenzaldehyde | Condensation | Hydroxyphenyl groups | nih.gov |

| 2-Acetylbenzimidazole, Aldehydes, Isoniazid | Claisen-Schmidt condensation, Cyclization | Pyrazolyl-methanone groups | mdpi.com |

| o-Phenylenediamine, Lactic acid | Condensation | 1-hydroxyethyl group | nih.gov |

| o-Phenylenediamine, Carboxylic acids | Phillips condensation | Various aryl/alkyl groups | nih.gov |

Exploration of Substituents on the Chloroethanol Moiety

Modification of the 2-chloroethanol (B45725) side chain of the parent compound offers another avenue for creating analogs. The functional groups present—a secondary alcohol and an alkyl chloride—are amenable to various chemical transformations.

The chloro group is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for substitution reactions with amines, thiols, or alkoxides to generate a library of derivatives with different functional groups in this position. For example, a closely related compound, 2-(chloromethyl)-1H-benzimidazole, readily reacts with various aromatic amines to form (1H-Benzimidazol-2-ylmethyl)-phenyl-amine derivatives. researchgate.net This demonstrates the feasibility of substituting the chlorine atom to introduce new moieties.

The hydroxyl group of the chloroethanol side chain can also be targeted. Oxidation of the secondary alcohol using standard oxidizing agents would convert it to the corresponding ketone, yielding 1-(1H-benzimidazol-2-yl)-2-chloroethanone. This ketone could then serve as a handle for further derivatization, such as reductive amination. Conversely, reduction of the chloro group, while less common, could potentially form 1-(1H-benzimidazol-2-yl)ethanol. nih.govresearchgate.net Isotopic labeling, by replacing hydrogen atoms with deuterium (B1214612) on the ethanol (B145695) backbone, can also be performed to create tools for studying metabolic pathways and reaction mechanisms.

Table 3: Potential Modifications of the Chloroethanol Moiety

| Target Group | Reaction Type | Potential Product | Reference |

|---|---|---|---|

| Chloro | Nucleophilic Substitution | Ether, amine, or thioether derivatives | researchgate.net |

| Hydroxyl | Oxidation | 1-(1H-benzimidazol-2-yl)-2-chloroethanone | |

| Entire Moiety | Isotopic Labeling | Deuterated 1-(1H-benzimidazol-2-yl)-2-chloroethanol | |

| Chloro | Reduction | 1-(1H-benzimidazol-2-yl)ethanol |

Development of Libraries of Analogs for Biological Screening

The systematic derivatization at the N-1, C-2, and side-chain positions allows for the generation of large libraries of analogs for biological screening. nih.govnih.gov The goal of creating these libraries is to perform structure-activity relationship (SAR) studies, identifying which chemical features are essential for the desired biological effect and which can be modified to improve potency, selectivity, or pharmacokinetic properties. mdpi.com

For example, a study reported the synthesis of seventy-six 1H-benzimidazole derivatives through both conventional and microwave-assisted methods to screen for antimicrobial and anticancer activities. rsc.org Another research effort focused on an in-house library of 158 benzimidazole derivatives to computationally explore their properties as potential antiviral agents. mdpi.com These libraries often contain systematically varied substituents. For instance, a series might include different halogen atoms or alkyl groups at specific positions on the benzimidazole ring to probe the effect of electronic and steric factors on activity. mdpi.com The synthesis of two distinct series of benzimidazole hybrids, one based on a rigidification strategy and the other on an elongation strategy, exemplifies a rational approach to library design aimed at exploring different binding modes with a biological target. nih.gov The screening of these compound libraries against various targets, such as cancer cell lines or microbial strains, is a crucial step in the drug discovery pipeline. rsc.orgnih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 1h Benzimidazol 2 Yl 2 Chloroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be deduced.

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For 1-(1H-Benzimidazol-2-yl)-2-chloroethanol, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the methine and methylene protons of the chloroethanol side chain, the hydroxyl proton, and the imidazole N-H proton.

The benzimidazole ring protons typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the tautomerism of the N-H proton in the imidazole ring, the AABB' or ABCD coupling patterns of the benzene ring protons can be complex. The protons on the side chain are expected to exhibit a characteristic AMX spin system. The methine proton (-CH(OH)-) would be coupled to the two diastereotopic protons of the adjacent chloromethyl group (-CH₂Cl), likely appearing as a doublet of doublets. The chloromethyl protons, being chemically non-equivalent, would each appear as a doublet of doublets, coupled to each other and to the methine proton. The hydroxyl (-OH) and imidazole (-NH) protons are expected to be broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4/H-7 (Benzimidazole) | ~7.60-7.80 | Multiplet | - |

| H-5/H-6 (Benzimidazole) | ~7.20-7.40 | Multiplet | - |

| -CH(OH)- | ~5.20-5.40 | Doublet of Doublets (dd) | J(CH-CH₂a) ≈ 4-6 Hz, J(CH-CH₂b) ≈ 6-8 Hz |

| -CH₂Cl (diastereotopic) | ~3.80-4.10 | Doublet of Doublets (dd) | J(geminal) ≈ 10-12 Hz, J(vicinal) ≈ 4-8 Hz |

| -OH | Variable (Broad) | Singlet (br s) | - |

Note: Predicted values are based on analysis of similar structures and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is predicted to show nine distinct signals. The C-2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the side chain, is expected to appear significantly downfield (~150-155 ppm). The aromatic carbons will resonate in the typical range of δ 110-140 ppm. The carbons of the chloroethanol side chain will be observed in the aliphatic region, with the carbon bearing the chlorine atom (-CH₂Cl) appearing around δ 45-50 ppm and the methine carbon (-CH(OH)-) around δ 70-75 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Benzimidazole) | 152.0 - 156.0 |

| C-3a/C-7a (Benzimidazole) | 135.0 - 143.0 |

| C-4/C-7 (Benzimidazole) | 110.0 - 120.0 |

| C-5/C-6 (Benzimidazole) | 122.0 - 125.0 |

| -CH(OH)- | 70.0 - 75.0 |

Note: Due to tautomerism, the pairs C-4/C-7 and C-5/C-6 may be averaged on the NMR timescale, leading to fewer than expected aromatic signals. Predicted values are based on known chemical shifts for benzimidazole and chloroethanol moieties. mdpi.comresearchgate.net

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. Key expected correlations include cross-peaks between the aromatic protons (H-4/H-5, H-5/H-6, H-6/H-7) and, crucially, between the -CH(OH)- proton and the two diastereotopic -CH₂Cl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the methine proton signal (~5.3 ppm) to the methine carbon signal (~72 ppm) and the chloromethyl proton signals (~3.9 ppm) to the chloromethyl carbon signal (~47 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, correlations would be expected between the methine proton (-CH(OH)-) and the C-2 carbon of the benzimidazole ring, confirming the attachment of the side chain at the 2-position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The nominal molecular weight of this compound (C₉H₉ClN₂O) is 196 g/mol .

The mass spectrum would be expected to show a molecular ion peak cluster [M]⁺ and [M+2]⁺ due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for 2-substituted benzimidazoles involve cleavage of the side chain. researchgate.net A prominent fragmentation would be the alpha-cleavage, breaking the C-C bond of the side chain. This could lead to the loss of a chloromethyl radical (•CH₂Cl) to form a stable cation at m/z 147, or the formation of the benzimidazolium cation. Another likely fragmentation is the loss of a water molecule from the molecular ion, followed by other cleavages.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 196/198 | [C₉H₉ClN₂O]⁺ | Molecular Ion [M]⁺ |

| 178/180 | [C₉H₇ClN₂]⁺ | Loss of H₂O |

| 147 | [C₈H₇N₂O]⁺ | Loss of •CH₂Cl |

| 118 | [C₇H₆N₂]⁺ | Benzimidazole radical cation |

Note: The presence of the [M+2]⁺ peak is a characteristic signature for a monochlorinated compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for the [M+H]⁺ ion of C₉H₉ClN₂O is a critical piece of data for confirming the molecular formula.

Calculated Exact Mass for [C₉H₁₀³⁵ClN₂O]⁺ ([M+H]⁺): 197.0476

Calculated Exact Mass for [C₉H₁₀³⁷ClN₂O]⁺ ([M+H]⁺): 199.0447

An experimental HRMS value matching these calculated masses to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretch of the imidazole ring. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the side chain would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring are expected in the 1500-1650 cm⁻¹ region. A distinct C-O stretching band for the secondary alcohol should be present around 1050-1100 cm⁻¹. Finally, a signal in the lower frequency region, typically 600-800 cm⁻¹, would correspond to the C-Cl stretching vibration.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3200-3600 (Broad) | O-H Stretch, N-H Stretch | Alcohol, Imidazole |

| 3000-3100 | C-H Stretch (sp²) | Aromatic |

| 2850-3000 | C-H Stretch (sp³) | Aliphatic |

| 1500-1650 | C=N, C=C Stretch | Imidazole, Aromatic Ring |

| 1050-1100 | C-O Stretch | Secondary Alcohol |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the refereed literature, analysis of closely related compounds, such as (±)-1-(1H-Benzimidazol-2-yl)ethanol, provides significant insight into the expected structural features.

Determination of Molecular Conformation and Torsion Angles

The molecular conformation, which describes the spatial arrangement of atoms, is defined by a series of torsion angles. For this compound, the key torsion angles would involve the bond connecting the benzimidazole ring to the chloroethanol side chain and the bonds within the side chain itself.

In the analogous compound, (±)-1-(1H-Benzimidazol-2-yl)ethanol, the benzimidazole ring system is nearly planar. The conformation of the side chain relative to this ring is a critical feature. The arrangement is such that it minimizes steric hindrance while allowing for favorable intermolecular interactions. Computational studies on other 1,2-disubstituted benzimidazole derivatives have shown that calculated bond lengths and angles are generally in good agreement with experimental X-ray diffraction data, though dihedral angles can show slight variations nih.gov. The flexibility of the side chain allows for different conformations, and the one adopted in the solid state is often the one that facilitates the most stable crystal packing arrangement.

Table 1: Expected Key Torsion Angles for this compound based on Analogous Structures

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Torsion Angle (°) |

|---|---|---|---|---|

| N1 | C2 | C(α) | O | Varies |

| C3 | C2 | C(α) | C(β) | Varies |

| C2 | C(α) | C(β) | Cl | Approx. -60, 60, or 180 (gauche/anti) |

Note: C(α) is the carbon of the ethanol (B145695) group attached to C2, and C(β) is the terminal carbon bearing the chlorine atom. The exact values would be determined by the specific crystalline environment.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular structure, or the arrangement of molecules in the crystal lattice, is governed by non-covalent intermolecular interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces.

Table 2: Typical Hydrogen Bond Geometries in Benzimidazole Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|---|

| N—H | H | N | 2.8 - 3.0 | 160 - 180 |

| O—H | H | N | 2.7 - 2.9 | 165 - 178 |

| N—H | H | O | 2.8 - 2.9 | 170 - 180 |

π-π Stacking: The planar, electron-rich benzimidazole ring system is prone to π-π stacking interactions. These interactions occur between parallel-displaced or T-shaped aromatic rings, contributing significantly to the crystal's cohesive energy acs.orgmdpi.com. In many benzimidazole derivatives, these stacking interactions organize the molecules into columns or layers nih.govresearchgate.net. The centroid-to-centroid distance for such interactions typically falls in the range of 3.4 to 3.8 Å.

Tautomerism and Conformational Studies of Benzimidazole Derivatives

Tautomerism: this compound, being an N-unsubstituted benzimidazole, can exist in two tautomeric forms due to the migration of a proton between the N1 and N3 atoms of the imidazole ring. This phenomenon is known as annular tautomerism.

In solution, this proton transfer is often rapid on the NMR timescale, resulting in a time-averaged spectrum where the C4/C7 and C5/C6 pairs of carbon atoms become chemically equivalent beilstein-journals.orgbeilstein-journals.orgnih.gov. However, in the solid state, the tautomerism is typically "blocked," meaning the proton is localized on one of the nitrogen atoms. This results in an asymmetric structure where all benzene ring carbons are distinct beilstein-journals.orgbeilstein-journals.orgresearchgate.net. The specific tautomer present in the crystal is often determined by the molecule's ability to form the most stable hydrogen-bonding network. The use of solid-state NMR spectroscopy is a powerful tool for studying this phenomenon, as it can distinguish between the distinct carbon and nitrogen environments in a single tautomer beilstein-journals.orgbeilstein-journals.org.

The key rotations are around the C2-C(α) bond and the C(α)-C(β) bond. Rotation around the C2-C(α) bond determines the orientation of the side chain with respect to the planar benzimidazole ring. The rotation around the C(α)-C(β) bond defines the relative positions of the hydroxyl group and the chlorine atom, leading to different staggered conformers (gauche and anti). The relative stability of these conformers is influenced by a combination of steric effects and potential intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom or the imidazole nitrogen. The conformation observed in the solid state will be the one that best fits into a low-energy crystal lattice, which may not necessarily be the lowest energy conformation of the isolated molecule in the gas phase.

Computational Chemistry and in Silico Investigations of 1 1h Benzimidazol 2 Yl 2 Chloroethanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For 1-(1H-Benzimidazol-2-yl)-2-chloroethanol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its most stable three-dimensional conformation.

A conformational analysis would reveal the preferred spatial arrangement of the benzimidazole (B57391) ring relative to the chloroethanol side chain. Studies on the closely related compound, (±)-1-(1H-Benzoimidazol-2-yl)ethanol, have utilized DFT to perform a potential energy surface (PES) scan to identify the most stable conformer. researchgate.net Similar calculations for this compound would elucidate the key dihedral angles that govern its shape.

Following geometric optimization, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These frontier orbitals are crucial in determining the molecule's chemical reactivity and its ability to participate in charge transfer interactions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For the ethanol (B145695) analog, these values have been calculated to understand its electronic behavior. researchgate.net

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen and chlorine atoms of the side chain, suggesting these as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the hydroxyl group and the N-H proton of the imidazole ring would exhibit positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

Note: The data in this table is illustrative and based on typical values for similar benzimidazole derivatives. Actual values would require specific DFT calculations for this compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking studies would be conducted to explore its binding affinity and interaction patterns with various protein targets known to be modulated by benzimidazole derivatives.

Given the broad spectrum of activities reported for benzimidazoles, potential targets could include enzymes such as DNA gyrase or tyrosyl-tRNA synthetase, which are crucial for bacterial survival. The process would involve obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The this compound molecule would then be docked into the active site of the protein using software such as AutoDock or Glide.

The simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding free energy. A lower binding energy typically indicates a more stable and favorable interaction. The analysis of the best-ranked pose would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the nitrogen atoms of the benzimidazole ring and the hydroxyl group of the chloroethanol side chain could act as hydrogen bond acceptors or donors with amino acid residues in the active site. The benzimidazole ring itself could engage in π-π stacking or hydrophobic interactions with aromatic residues.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy | -7.8 kcal/mol |

| Interacting Residues | TYR 85, SER 122, LEU 210 |

| Hydrogen Bonds | N(imidazole)-H...O(SER 122), O-H...O=C(LEU 210) |

| Hydrophobic Interactions | Benzene ring with TYR 85 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To develop a QSAR model for a series of benzimidazole derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., antibacterial or antifungal) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Using statistical methods such as multiple linear regression (MLR), a QSAR equation is derived that correlates the biological activity with a selection of the most relevant descriptors. For example, a QSAR study on benzimidazole derivatives for antifungal activity might reveal that activity is positively correlated with lipophilicity (logP) and negatively correlated with the energy of the LUMO. uzicps.uz This would suggest that more lipophilic compounds with a lower tendency to accept electrons are likely to be more active.

Such a model, once validated, could be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its biological effect.

Table 3: Illustrative QSAR Model for Antibacterial Activity of Benzimidazole Derivatives

Equation: pMIC = 0.45 * ClogP - 0.12 * LUMO + 2.5

| Descriptor | Definition | Contribution |

| pMIC | Negative logarithm of Minimum Inhibitory Concentration | Dependent Variable |

| ClogP | Calculated Logarithm of the Partition Coefficient | Positive (Increased activity with hydrophobicity) |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative (Increased activity with lower LUMO energy) |

Note: This is a representative QSAR model. The actual descriptors and coefficients would depend on the specific dataset and biological activity studied.

Advanced Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. For this compound, a Hirshfeld surface analysis would provide a detailed picture of the types and relative importance of the intermolecular contacts that stabilize its solid-state structure.

For benzimidazole derivatives, Hirshfeld surface analyses have consistently shown the importance of H···H, C···H, and N···H contacts. uzicps.uznih.gov In the case of this compound, one would expect to see significant contributions from O···H and Cl···H contacts due to the presence of the chloroethanol side chain. The analysis would quantify the percentage of the Hirshfeld surface corresponding to each type of interaction, providing a clear understanding of the forces that govern the crystal packing.

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 25% |

| O···H/H···O | 15% |

| N···H/H···N | 8% |

| Cl···H/H···Cl | 5% |

| Others | 2% |

Note: These percentages are illustrative and based on findings for structurally related compounds. Actual values would require crystallographic data for the target molecule.

Prediction of Reactivity Descriptors

The electronic properties calculated from DFT can be used to determine a range of global reactivity descriptors that provide insights into the chemical reactivity and stability of a molecule. For this compound, these descriptors would be derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

The calculation of these descriptors for this compound would provide a quantitative basis for understanding its reactivity in various chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor. These descriptors are valuable for predicting how the molecule might interact with other chemical species and for understanding its potential reaction mechanisms.

Table 5: Illustrative Predicted Reactivity Descriptors for this compound

| Reactivity Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Chemical Softness (S) | 1/η | 0.38 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.79 |

Note: This data is illustrative and derived from the hypothetical electronic properties in Table 1. Actual values would be based on specific DFT calculations.

Structure Activity Relationship Sar and Mechanistic Insights into Benzimidazole Bioactivity

Analysis of Structural Modulations on Biological Activity Profiles

The biological activity of benzimidazole (B57391) derivatives can be significantly altered by modifying their chemical structure. Substitutions on the ethanol (B145695) moiety and the benzimidazole ring itself can lead to profound changes in efficacy and selectivity.

Role of the Chloro Substituent and Hydroxy Group in the Ethanol Moiety

The hydroxyl group (-OH) is polar and capable of forming hydrogen bonds, which is a critical factor for the solubility of the compound in aqueous environments and for its interaction with biological targets. solubilityofthings.com This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong connections with amino acid residues in the active sites of enzymes or receptors.

The chloro substituent (-Cl) , being an electron-withdrawing group, influences the electronic properties of the side chain. Its presence can enhance the lipophilicity of the molecule, which may facilitate its passage through cellular membranes. In terms of reactivity, the carbon-chlorine bond can be susceptible to nucleophilic substitution, potentially allowing the compound to form covalent bonds with its biological targets. The metabolism of 2-chloroethanol (B45725) involves oxidation to 2-chloroacetaldehyde and then to 2-chloroacetic acid, which can then form conjugates with glutathione. uzh.ch This metabolic pathway is important as it can lead to detoxification or, in some cases, the formation of reactive intermediates. uzh.ch Studies have also indicated that 2-chloroethanol can exhibit cytotoxic effects, a property that is of interest in the context of developing anticancer agents. solubilityofthings.com

Influence of Benzimidazole Ring Substitution Patterns (N-1, C-2, C-6)

The benzimidazole ring offers several positions where chemical modifications can be made to modulate biological activity. The N-1, C-2, and C-6 positions are particularly important in this regard. nih.gov

C-2 Position: The C-2 position is another key site for structural modification. The substituent at this position can directly influence the molecule's interaction with the active site of a target protein. A wide variety of groups, from simple alkyl chains to more complex aromatic systems, have been introduced at the C-2 position to explore their effects on biological activity. researchgate.netnih.govresearchgate.net The size, shape, and electronic properties of the C-2 substituent can be tailored to optimize the compound's potency and selectivity for a particular biological target. researchgate.net

Investigation of Molecular Mechanisms of Action (Theoretical and In Vitro)

The therapeutic effects of benzimidazole derivatives are mediated through their interaction with various molecular targets. Both theoretical and in vitro studies have provided valuable insights into the mechanisms by which these compounds exert their biological effects.

Inhibition and Modulation of Key Enzymes (e.g., Dihydrofolate Reductase, DNA Topoisomerase I, Cyclooxygenase-2)

Dihydrofolate Reductase (DHFR): Benzimidazole derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds can disrupt cellular proliferation, making them attractive candidates for the development of antimicrobial and anticancer agents. researchgate.net

DNA Topoisomerase I: Several benzimidazole derivatives have been identified as inhibitors of DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription. These compounds can stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. This mechanism of action is the basis for the anticancer activity of some clinically used drugs.

Cyclooxygenase-2 (COX-2): Benzimidazole-based compounds have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. By selectively targeting COX-2 over its isoform COX-1, these compounds can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects. nih.gov

Interaction with Cellular Receptors (e.g., Transient Receptor Potential Vanilloid-1, Cannabinoid Receptors, Bradykinin Receptors, Epidermal Growth Factor Receptor)

Transient Receptor Potential Vanilloid-1 (TRPV1): The TRPV1 receptor is a non-selective cation channel that is involved in the perception of pain and heat. Benzimidazole derivatives have been developed as antagonists of the TRPV1 receptor, showing potential for the treatment of various pain conditions. wikipedia.org These compounds can block the activation of the receptor by various stimuli, thereby reducing the sensation of pain.

Cannabinoid Receptors: Benzimidazole-based compounds have also been explored as ligands for cannabinoid receptors, which are part of the endocannabinoid system and are involved in a wide range of physiological processes. Depending on their specific structure, these compounds can act as agonists or antagonists of cannabinoid receptors, suggesting their potential for the treatment of various disorders, including pain, inflammation, and neurological conditions.

Bradykinin Receptors: A series of 1-benzylbenzimidazoles has been identified as antagonists of the bradykinin B1 receptor. nih.gov Bradykinin receptors are involved in inflammation and pain, and their antagonists are being investigated for the treatment of these conditions.

Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a key role in cell growth and proliferation. Overexpression or mutation of EGFR is associated with various types of cancer. Benzimidazole derivatives have been designed to target and inhibit EGFR, thereby blocking the signaling pathways that lead to tumor growth and progression.

Impact on Cellular Pathways and Processes (e.g., Cytostatic Effects)

The interaction of benzimidazole derivatives with their molecular targets can lead to a variety of cellular effects. One of the most important of these is the inhibition of cell proliferation, also known as a cytostatic effect. By interfering with key cellular processes such as DNA replication, cell division, or signal transduction, these compounds can arrest the growth of cancer cells. The cytostatic effects of benzimidazole derivatives are the basis for their potential use as anticancer agents and are an active area of research in the development of new cancer therapies.

Pharmacological Target Identification and Validation

The precise pharmacological targets of the specific compound 1-(1H-Benzimidazol-2-yl)-2-chloroethanol have not been extensively elucidated in dedicated studies. However, the broader class of benzimidazole derivatives has been the subject of significant research, revealing a range of biological targets that are likely relevant to this compound due to shared structural motifs. The identification and validation of these targets are crucial for understanding the therapeutic potential and mechanism of action of benzimidazole-based compounds.

The primary mechanism of action for many benzimidazole derivatives, particularly in the context of their well-established anthelmintic and emerging anticancer activities, is the disruption of microtubule polymerization. msdvetmanual.comyoutube.com This is achieved through binding to the protein tubulin, specifically the β-tubulin subunit. youtube.comnih.gov The selective toxicity of these compounds in parasites is attributed to a significantly higher binding affinity for parasite tubulin compared to mammalian tubulin. poultrymed.com This interaction inhibits the formation of microtubules, which are essential for critical cellular functions such as cell division, intracellular transport, and maintenance of cell structure. msdvetmanual.comnih.gov The disruption of these processes ultimately leads to cell death.

Beyond tubulin, research has identified several other enzymes and proteins as pharmacological targets for various benzimidazole derivatives. In parasitic helminths, early studies suggested the inhibition of metabolic enzymes like fumarate reductase and malate dehydrogenase as a potential mechanism of action. nih.gov

In the context of other therapeutic areas, benzimidazole derivatives have been identified as potent inhibitors of a variety of enzymes. For instance, certain derivatives have demonstrated the ability to inhibit protein kinases, which are key regulators of cellular signaling pathways. nih.gov This kinase inhibitory activity is a cornerstone of modern cancer therapy. Furthermore, specific benzimidazole compounds have been shown to target microsomal prostaglandin E2 synthase-1 (mPGES-1), an important enzyme in the inflammatory pathway, suggesting their potential as anti-inflammatory agents. nih.gov Other identified enzyme targets for different benzimidazole analogues include α-amylase and cholinesterases. acs.orgresearchgate.net

Some advanced benzimidazole derivatives have been developed as multi-target inhibitors, concurrently acting on several key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II). nih.gov Additionally, Glucose-6-phosphate dehydrogenase (G6PD) has been identified as a target for certain benzimidazole derivatives in the context of glioma treatment. mdpi.com

The validation of these pharmacological targets typically involves a combination of in vitro and in silico methods. Biochemical assays are employed to determine the inhibitory activity of the compounds against purified enzymes or proteins. Cellular assays, on the other hand, are used to assess the effects of the compounds on cellular processes that are dependent on the target's function. Computational methods, such as molecular docking, are utilized to predict and analyze the binding interactions between the benzimidazole derivatives and their target proteins at the molecular level. mdpi.comresearchgate.net

While direct evidence for the pharmacological targets of this compound is lacking, the extensive research on structurally related benzimidazoles provides a strong foundation for inferring its likely mechanisms of action. Based on its 2-substituted benzimidazole core, it is plausible that this compound could interact with one or more of the targets identified for this chemical class. Further focused studies are necessary to definitively identify and validate the specific molecular targets of this compound and to fully understand its pharmacological profile.

Interactive Data Table: Potential Pharmacological Targets of Benzimidazole Derivatives

| Target Class | Specific Target | Therapeutic Area | Relevant Benzimidazole Derivatives |

| Structural Protein | β-Tubulin | Anthelmintic, Anticancer | Mebendazole, Albendazole, Fenbendazole |

| Enzyme | Fumarate Reductase | Anthelmintic | Thiabendazole |

| Enzyme | Malate Dehydrogenase | Anthelmintic | General Benzimidazoles |

| Enzyme | Protein Kinases | Anticancer | Various kinase inhibitors |

| Enzyme | mPGES-1 | Anti-inflammatory | Novel synthetic derivatives |

| Enzyme | α-Amylase | Antidiabetic | Substituted benzimidazole analogues |

| Enzyme | Cholinesterases | Neurodegenerative Diseases | Designed benzimidazole derivatives |

| Enzyme | EGFR, VEGFR-2, Topo II | Anticancer | Benzimidazole-triazole hybrids |

| Enzyme | G6PD | Anticancer (Glioma) | Benzimidazole and thiazole derivatives |

Q & A

What are the standard synthetic routes for 1-(1H-Benzimidazol-2-yl)-2-chloroethanol, and how can reaction conditions be optimized for higher yields?

Basic:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often acetylated using acetyl chloride under reflux, followed by chloroethylation (e.g., using chloroethanol derivatives) . Key steps include refluxing in ethanol or methanol, controlling stoichiometry, and purification via recrystallization.

Advanced:

Optimization involves adjusting reaction parameters such as:

- Catalysts: Use of DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency in Schiff base formation, as seen in similar benzimidazole syntheses .

- Solvent effects: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation .

- Temperature gradients: Multi-step reactions may require controlled heating (e.g., 0°C to room temperature) to minimize side products .

Yield improvements (>80%) are achievable via iterative recrystallization with methanol or ethanol .

How can spectroscopic and crystallographic methods be applied to characterize this compound?

Basic:

- NMR/IR spectroscopy: Confirm the presence of the benzimidazole core (aromatic protons at δ 7.0–8.0 ppm in H NMR) and the chloroethanol moiety (C-Cl stretch at ~600–800 cm in IR) .

- Mass spectrometry: Molecular ion peaks (e.g., m/z 286.756 for CHClNO) validate molecular weight .

Advanced:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns (e.g., O-H···N interactions) can be analyzed to predict crystal packing behavior .

- Thermal analysis: Differential scanning calorimetry (DSC) determines melting points and polymorph stability, critical for reproducibility .

What strategies are used to evaluate the biological activity of this compound, and how are structure-activity relationships (SAR) explored?

Basic:

- Antifungal/antibacterial assays: Disk diffusion or microdilution methods against Candida spp. or Staphylococcus aureus .

- Cytotoxicity testing: MTT assays on human cell lines (e.g., HepG2) to assess IC values .

Advanced:

- SAR studies: Modify substituents (e.g., halogenation at the phenyl ring or substitution on the ethanol chain) to correlate structural changes with activity. For example, chloro-substituted derivatives often enhance lipophilicity and membrane penetration .

- Molecular docking: Computational models (e.g., AutoDock) predict binding affinities to target enzymes like cytochrome P450 or fungal lanosterol demethylase .

How can researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

Basic:

- Statistical validation: Use ANOVA with post hoc tests (e.g., Bonferroni) to ensure significance (p<0.05) and minimize false positives .

- Replicate experiments: Triplicate runs under controlled conditions (pH, temperature) reduce variability .

Advanced:

- Meta-analysis: Cross-reference data from multiple studies (e.g., PubChem, DSSTox) to identify outliers or confounding variables (e.g., impurity profiles) .

- Advanced analytics: Multivariate analysis (e.g., PCA) isolates factors like solvent polarity or steric effects influencing activity discrepancies .

What computational methods are employed to study reaction mechanisms or intermolecular interactions?

Advanced:

- DFT calculations: Model reaction pathways (e.g., chloroethylation kinetics) using Gaussian or ORCA software to identify rate-limiting steps .

- Hydrogen-bonding networks: Graph-set analysis (e.g., Etter’s rules) predicts aggregation behavior in crystals, aiding polymorph design .

- MD simulations: Track solvation effects or stability of intermediates in ethanol/water mixtures .

How can researchers mitigate challenges in purifying this compound?

Basic:

- Recrystallization: Use methanol or ethanol for high-purity crystals; monitor via TLC (chloroform/hexane 1:3) .

- Column chromatography: Silica gel with 3–6% methanol/dichloromethane eluent effectively separates polar impurities .

Advanced:

- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related byproducts .

- Crystallography-guided purification: Select solvents that align with hydrogen-bonding motifs observed in crystal structures .

What are the key considerations for scaling up synthesis while maintaining reproducibility?

Advanced:

- Process analytical technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progression in real time .

- Green chemistry principles: Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Quality by Design (QbD): Define critical quality attributes (CQAs) like particle size distribution and impurity thresholds .

How can degradation products or stability issues be analyzed?

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.